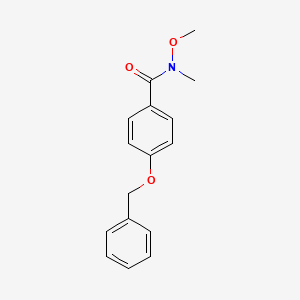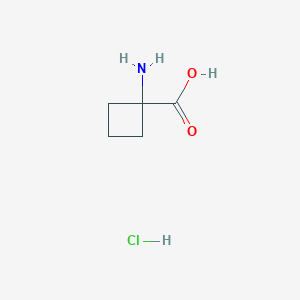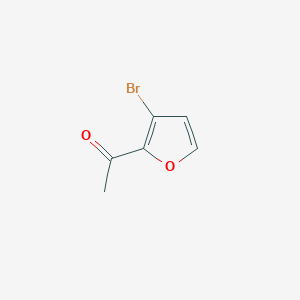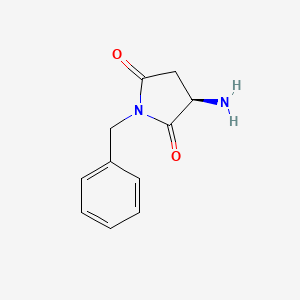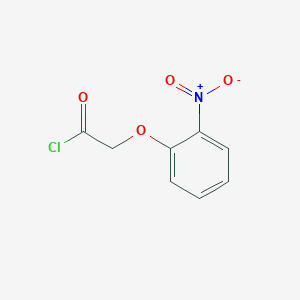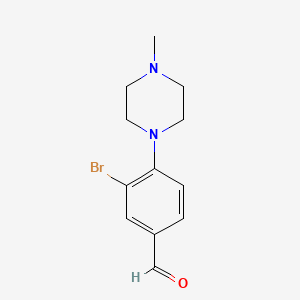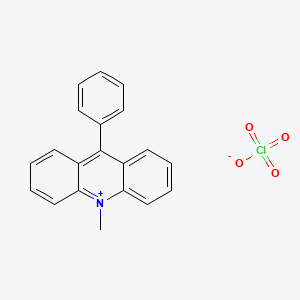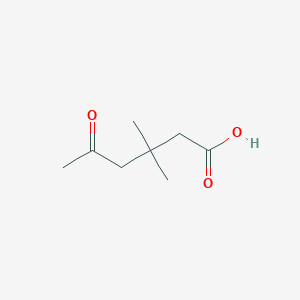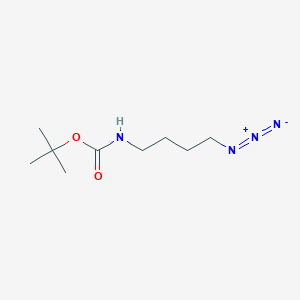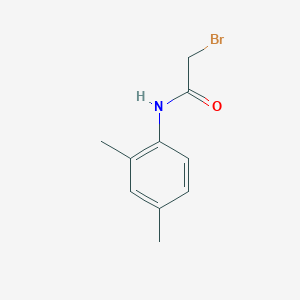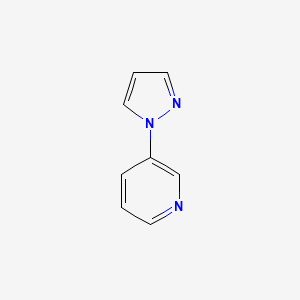
3-(1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is present in various compounds that exhibit a wide range of biological and chemical properties. The pyrazole and pyridine rings provide a versatile scaffold for the development of new materials with potential applications in catalysis, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of compounds containing the 3-(1H-pyrazol-1-yl)pyridine structure can be achieved through various methods. One approach involves the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles as a catalyst for the one-pot synthesis of related structures, such as 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, under microwave irradiation in a green solvent . Other synthetic routes include the cyclization reaction from dichloro-nicotinonitrile derivatives to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrazol-1-yl)pyridine derivatives has been characterized using various techniques such as X-ray diffraction (XRD), which provides detailed information about the crystallographic arrangement and geometry of the molecules . The presence of substituents on the pyrazole and pyridine rings can lead to different supramolecular architectures through hydrogen bonding and other weak interactions .
Chemical Reactions Analysis
Compounds with the 3-(1H-pyrazol-1-yl)pyridine structure can participate in a variety of chemical reactions. They can form complexes with metals, as seen in the synthesis of iron(II) complexes with hydrogen bonding and sterically bulky substituents . These complexes exhibit interesting properties such as spin-state transitions and the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1H-pyrazol-1-yl)pyridine derivatives are influenced by their molecular structure. For instance, the photoluminescent properties of these compounds can be studied in solution or in the solid state, revealing insights into their potential applications in optical materials . Additionally, the introduction of various substituents can modulate the biological activities of these compounds, as demonstrated by the synthesis of chalcone hybrids with antibacterial, anti-inflammatory, and antioxidant activities .
Aplicaciones Científicas De Investigación
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Field : Chemistry
- Application : This involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
-
Biomedical Applications of 1H-pyrazolo[3,4-b]pyridine derivatives
- Field : Biomedical Sciences
- Application : These compounds have been used in various biomedical applications due to their close similarity with the purine bases adenine and guanine .
- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
-
Rh(iii)-Catalyzed C–H Alkenylation
- Field : Organic Chemistry
- Application : This involves the Rh(iii)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
- Method : Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
- Results : Further synthetic transformations were conducted to demonstrate the synthetic potential of the products .
-
Biological Activity of 2,4-Dihydro-3H-pyrazol-3-one Derivatives
- Field : Biomedical Sciences
- Application : 2,4-Dihydro-3H-pyrazol-3-one derivatives, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These derivatives exhibit anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .
-
Rh(iii)-Catalyzed C–H Alkenylation
- Field : Organic Chemistry
- Application : This involves the Rh(iii)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
- Method : Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
- Results : Further synthetic transformations were conducted to demonstrate the synthetic potential of the products .
-
Antimicrobial Activity of Isoniazid Based Compounds
- Field : Biomedical Sciences
- Application : Isoniazid based compounds, which could potentially include 3-(1H-pyrazol-1-yl)pyridine derivatives, have been studied for their antimicrobial effects .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These compounds have shown antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, antitubercular, antibacterial, anticonvulsant, antioxidant, and antidiabetic activities .
Propiedades
IUPAC Name |
3-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYGWOUDNVDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463991 | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
25700-12-3 | |
| Record name | 3-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



